molecular formula C8H3BrN4O2 B1291804 4-Bromo-6-nitro-1H-indazole-3-carbonitrile CAS No. 885518-59-2

4-Bromo-6-nitro-1H-indazole-3-carbonitrile

Cat. No.: B1291804
CAS No.: 885518-59-2
M. Wt: 267.04 g/mol
InChI Key: BWPLCIKGEAWQIL-UHFFFAOYSA-N
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Description

4-Bromo-6-nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 4-position, a nitro group at the 6-position, and a cyano group at the 3-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile typically involves multiple steps. One common method starts with the bromination of 1H-indazole, followed by nitration and subsequent introduction of the cyano group. The reaction conditions often involve the use of bromine or brominating agents, nitric acid for nitration, and cyanide sources for the cyano group introduction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-nitro-1H-indazole-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-indazole-6-carbonitrile
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Bromo-3-nitro-1H-indazole

Uniqueness

4-Bromo-6-nitro-1H-indazole-3-carbonitrile is unique due to the specific positioning of the bromine, nitro, and cyano groups on the indazole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-6-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLCIKGEAWQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646149
Record name 4-Bromo-6-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-59-2
Record name 4-Bromo-6-nitro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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